2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex heterocyclic compound that combines several functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Formation of the Pyrazolo[3,4-b]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Coupling of the Benzothiazole and Pyrazolo[3,4-b]pyridine Rings: The final step involves coupling the two ring systems under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure with similar heterocyclic properties.
Pyrazolo[3,4-b]pyridine: Shares the pyrazolo[3,4-b]pyridine ring system.
Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-benzyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its combination of multiple ring systems and functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H16N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-benzyl-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C21H16N4O2S/c1-12-14(11-13-7-3-2-4-8-13)18(26)17-19(22-12)24-25(20(17)27)21-23-15-9-5-6-10-16(15)28-21/h2-10H,11H2,1H3,(H2,22,24,26) |
InChI Key |
UXIBRKGTADVLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)NN(C2=O)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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